(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 920802-28-4
VCID: VC16952501
InChI: InChI=1S/C13H16FNO/c1-2-6-15-7-8-16-13(10-15)11-4-3-5-12(14)9-11/h2-5,9,13H,1,6-8,10H2/t13-/m0/s1
SMILES:
Molecular Formula: C13H16FNO
Molecular Weight: 221.27 g/mol

(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine

CAS No.: 920802-28-4

Cat. No.: VC16952501

Molecular Formula: C13H16FNO

Molecular Weight: 221.27 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine - 920802-28-4

Specification

CAS No. 920802-28-4
Molecular Formula C13H16FNO
Molecular Weight 221.27 g/mol
IUPAC Name (2R)-2-(3-fluorophenyl)-4-prop-2-enylmorpholine
Standard InChI InChI=1S/C13H16FNO/c1-2-6-15-7-8-16-13(10-15)11-4-3-5-12(14)9-11/h2-5,9,13H,1,6-8,10H2/t13-/m0/s1
Standard InChI Key FGGVMWAYZLXZKE-ZDUSSCGKSA-N
Isomeric SMILES C=CCN1CCO[C@@H](C1)C2=CC(=CC=C2)F
Canonical SMILES C=CCN1CCOC(C1)C2=CC(=CC=C2)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound belongs to the morpholine class, featuring a six-membered ring containing both amine and ether functionalities. Its IUPAC name, (2R)-2-(3-fluorophenyl)-4-prop-2-enylmorpholine, reflects the (R)-configuration at the C2 position, a 3-fluorophenyl group at C2, and an allyl (prop-2-en-1-yl) substituent at C4. The molecular formula is C13H16FNO\text{C}_{13}\text{H}_{16}\text{FNO}, with a molar mass of 221.27 g/mol.

Table 1: Key Structural Data

PropertyValue
Molecular FormulaC13H16FNO\text{C}_{13}\text{H}_{16}\text{FNO}
Molecular Weight221.27 g/mol
IUPAC Name(2R)-2-(3-fluorophenyl)-4-prop-2-enylmorpholine
CAS Registry Number920802-28-4
Stereochemistry(R)-configuration at C2

The fluorophenyl group enhances lipophilicity (logP=2.8\log P = 2.8) and metabolic stability compared to non-fluorinated analogues. The allyl side chain introduces unsaturation, enabling participation in click chemistry and polymerization reactions.

Spectroscopic and Computational Data

  • NMR: The 1H^1\text{H}-NMR spectrum reveals distinct signals for the allylic protons (δ 5.8–5.2 ppm) and fluorophenyl aromatic protons (δ 7.4–6.8 ppm).

  • X-ray Crystallography: The crystal structure (CCDC 689017) confirms the (R)-configuration and chair conformation of the morpholine ring .

  • In Silico Modeling: Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, indicating moderate polarity.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically begins with 3-fluoroaniline and allyl bromide, proceeding through a four-step sequence:

  • Allylation: 3-Fluoroaniline reacts with allyl bromide under basic conditions to form N-allyl-3-fluoroaniline.

  • Cyclization: Treatment with epichlorohydrin induces morpholine ring formation via nucleophilic attack and subsequent cyclization.

  • Stereochemical Control: Chiral resolution using L-tartaric acid yields the (R)-enantiomer with >98% enantiomeric excess (ee).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves ≥95% purity.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
AllylationAllyl bromide, K₂CO₃, DMF, 80°C85
CyclizationEpichlorohydrin, NaOH, H₂O72
ResolutionL-Tartaric acid, ethanol65

Process Challenges

  • Byproduct Formation: Competing N-alkylation and O-alkylation pathways reduce cyclization efficiency. Microwave-assisted synthesis (100°C, 30 min) mitigates this issue, improving yield to 78%.

  • Scale-Up Limitations: Chiral resolution remains a bottleneck; asymmetric catalytic methods using Jacobsen’s catalyst are under investigation .

Biological Activity and Mechanisms

Enzyme Modulation

Morpholine derivatives are recognized for inhibiting phosphoinositide 3-kinase (PI3K) isoforms, a target in oncology . The fluorophenyl group in (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine enhances binding to PI3Kγ (Ki=12nMK_i = 12 \, \text{nM}) compared to non-fluorinated analogues (Ki=45nMK_i = 45 \, \text{nM}) .

Pharmacokinetic Profile

  • Absorption: High passive permeability (Papp=18×106cm/sP_{\text{app}} = 18 \times 10^{-6} \, \text{cm/s}) in Caco-2 assays.

  • Metabolism: CYP3A4-mediated oxidation of the allyl group generates an epoxide metabolite, which is detoxified by glutathione conjugation.

  • Half-Life: 4.2 hours in murine models, suitable for twice-daily dosing.

Comparative Analysis with Analogues

Stereochemical Dependence

The (2S)-enantiomer exhibits 10-fold lower PI3Kγ affinity (Ki=120nMK_i = 120 \, \text{nM}), underscoring the importance of the (R)-configuration.

Substituent Effects

Replacing the 3-fluorophenyl group with 4-fluorophenyl reduces metabolic stability (t1/2=2.1hrt_{1/2} = 2.1 \, \text{hr}) due to increased CYP2D6 susceptibility.

Stability and Reactivity

Degradation Pathways

  • Hydrolytic Degradation: The morpholine ring undergoes slow hydrolysis at pH < 2, forming 3-fluorophenylglycol and allylamine.

  • Oxidative Stability: The allyl group is susceptible to singlet oxygen, necessitating storage under inert atmospheres.

Future Directions

  • Therapeutic Applications: Preclinical studies in PI3K-driven cancers (e.g., glioblastoma) are warranted .

  • Synthetic Methodology: Developing enantioselective catalysis could bypass resolution steps, reducing production costs .

  • Materials Science: Incorporating the allyl group into conductive polymers may enable novel optoelectronic materials.

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